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Compound of Interest

Compound Name: Z-dehydro-Ala-OH

Cat. No.: B554526 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Z-dehydro-Ala-OH, also known as (Z)-2-(benzyloxycarbonylamino)but-2-enoic acid, is an N-

protected α,β-unsaturated amino acid. Dehydroamino acids are of significant interest in peptide

chemistry and drug development as they can serve as versatile precursors for the synthesis of

unnatural amino acids and can influence the conformation and biological activity of peptides.

This technical guide provides an in-depth overview of the spectroscopic analysis of Z-dehydro-
Ala-OH and related dehydroalanine derivatives, focusing on Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) techniques. While specific experimental data for Z-
dehydro-Ala-OH is not readily available in the public domain, this guide compiles and presents

data from closely related analogs to provide a comprehensive analytical framework.

Spectroscopic Data of Z-Dehydro-Ala Derivatives
Precise spectroscopic data for Z-dehydro-Ala-OH could not be located in the conducted

literature search. However, the following tables summarize representative ¹H and ¹³C NMR data

for closely related N-Cbz-dehydroalanine esters and amides, which can serve as a reference

for the expected chemical shifts.

Table 1: ¹H NMR Data of N-Cbz-Dehydroalanine
Derivatives
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Compound Solvent Chemical Shift (δ) in ppm

N-Benzyloxycarbonyl-

dehydroalanine methyl ester
Not Specified

7.31 (m, 6H, ArH and NH),

6.25 (bs, 1H, C=CH₂), 5.78 (d,

J=1.5 Hz, 1H, C=CH₂), 5.15 (s,

2H, CH₂Ph), 3.80 (s, 3H,

OCH₃)[1]

N-Benzyloxycarbonyl-

dehydroalanine propyl amide
Not Specified

7.59 (bs, 1H, NH), 7.35 (m, 5H,

ArH), 6.19 (bs, 1H, NH), 6.04

(bs, 1H, =CH), 5.16 (s, 2H, Ph-

CH₂), 5.06 (t, J=1.7 Hz, 1H,

C=CH), 3.29 (dq, J=6.1, 7.4

Hz, 2H, CH₂-CH₂-CH₃), 1.56

(sex, J=7.4 Hz, 2H, CH₂-CH₃),

0.94 (t, J=7.4 Hz, 3H, CH₃-

CH₂)[1]

General Dehydroalanine

Residues
Various

5.3 - 6.8 (two distinct singlets

for the vinyl protons =CH₂)

Table 2: ¹³C NMR Data of N-Cbz-Dehydroalanine
Derivatives

Compound Solvent Chemical Shift (δ) in ppm

N-Benzyloxycarbonyl-

dehydroalanine propyl amide
Not Specified

163.62 (C=O), 153.32 (C=O),

135.94 (quaternary-C), 134.69

(C=), 128.58, 128.29, 128.11

(ArCH), 97.75 (=CH₂), 66.88

(Ph-CH₂), 41.81 (CH₂-CH₂-

CH₃), 22.66 (CH₂-CH₃), 11.31

(CH₃)[1]

General Dehydroalanine

Residues
Various

~162 - 170 (Carbonyl carbon),

~130 - 135 (β-carbon of Dha),

~103 - 110 (α-carbon of Dha)
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Mass Spectrometry of Dehydroalanine-Containing
Compounds
Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the

structure of dehydroalanine derivatives. High-resolution mass spectrometry (HRMS) provides

accurate mass measurements, confirming the elemental composition.

Expected Fragmentation
While a specific mass spectrum for Z-dehydro-Ala-OH is not available, the fragmentation of

peptides containing dehydroalanine has been studied. A characteristic fragmentation pattern

involves the cleavage of the N-Cα bond of the dehydroalanine residue, leading to the formation

of c- and z-type fragment ions. This "dehydroalanine effect" can be a useful diagnostic tool for

identifying the presence and location of dehydroalanine residues in a peptide chain.

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of N-protected

dehydroamino acids, based on established procedures for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve 5-10 mg of the purified Z-dehydro-Ala-OH in approximately 0.6 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment).

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

The spectral width should be set to cover the expected range of proton chemical shifts (e.g.,

0-12 ppm).
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3. ¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence

(e.g., zgpg30).

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to

the lower natural abundance of ¹³C.

The spectral width should be set to encompass the expected carbon chemical shifts (e.g., 0-

200 ppm).

4. Data Processing:

Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline

correction using appropriate NMR software.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Mass Spectrometry (MS)
1. Sample Preparation:

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a

mixture with water) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase for LC-

MS analysis or the matrix solution for MALDI-MS.

2. Electrospray Ionization (ESI) Mass Spectrometry:

This technique is well-suited for analyzing polar molecules like amino acids.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a

liquid chromatography (LC) system is recommended.

LC Conditions:
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Column: A C18 reversed-phase column is typically used.

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is

commonly employed.

Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for analytical

columns).

MS Conditions:

Ionization Mode: Positive or negative ion mode can be used, depending on the analyte's

properties.

Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and

source temperature to achieve stable ionization and maximal signal intensity.

Data Acquisition: Acquire full scan MS data to determine the molecular weight and MS/MS

data for structural elucidation. For MS/MS, select the precursor ion of interest and apply

collision-induced dissociation (CID) to generate fragment ions.

Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflow for

the spectroscopic analysis and a general experimental workflow for obtaining the data.
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Caption: Logical workflow for the synthesis and spectroscopic analysis of Z-dehydro-Ala-OH.
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Caption: General experimental workflow for NMR and MS analysis of Z-dehydro-Ala-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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